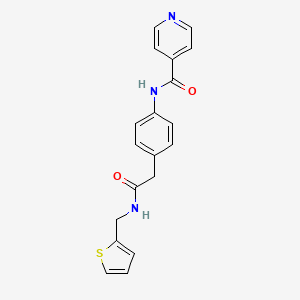![molecular formula C15H19N3O2S B2970761 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline CAS No. 545383-43-5](/img/structure/B2970761.png)
8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities A study by Dixit et al. (2010) focuses on the synthesis of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and their metal oxinates with various metals. These compounds demonstrated significant antimicrobial and antifungal activities compared to the parent 8-hydroxyquinoline and sulfonamides, indicating their potential in developing new antimicrobial agents (Dixit et al., 2010).
Antibacterial Agents Hashimoto et al. (2007) reported the practical synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone. This compound, effective against resistant organisms like MRSA, showcases the potential of 8-(4-Ethylpiperazin-1-yl)sulfonylquinoline derivatives in addressing antibiotic resistance (Hashimoto et al., 2007).
Catalysis and Functionalized Isoquinolines The work of Yang et al. (2017) illustrates the use of N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles in silver catalysis to produce diverse functionalized isoquinolines. This highlights the role of sulfonylquinoline derivatives in facilitating complex chemical transformations through a silver carbenoid intermediate, expanding the toolkit for organic synthesis (Yang et al., 2017).
Pharmacological Evaluation Zajdel et al. (2012) synthesized arylpiperazinyl-alkyl quinoline-, isoquinoline-, naphthalene-sulfonamides, which displayed antagonistic activity at multiple serotonin and dopamine receptors. These compounds showed potential antidepressant-like effects and anxiolytic activity, suggesting their use in designing new psychiatric medications (Zajdel et al., 2012).
Metal Complexes and DNA Interaction Macías et al. (2012) explored Mn(II) complexes with sulfonamides derived from 8-aminoquinoline for their interaction with DNA and nuclease activity. These complexes demonstrated strong interactions with DNA, suggesting potential applications in biochemistry and molecular biology (Macías et al., 2012).
Ionic Liquid Extraction System Ajioka et al. (2008) investigated 8-sulfonamidoquinoline derivatives as chelate extraction reagents for divalent metal cations in an ionic liquid system. Their findings open avenues for novel extraction reagents in separation science, especially in environmentally friendly extraction processes (Ajioka et al., 2008).
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-17-9-11-18(12-10-17)21(19,20)14-7-3-5-13-6-4-8-16-15(13)14/h3-8H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEPGKZITUZMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
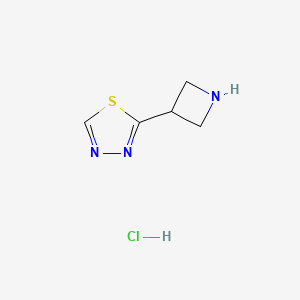
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)
![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)
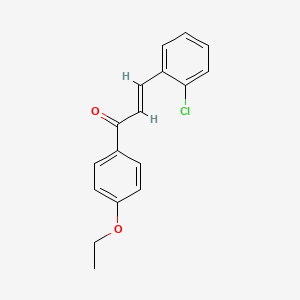
![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2970689.png)
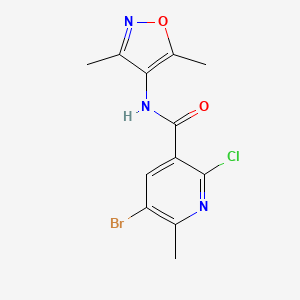
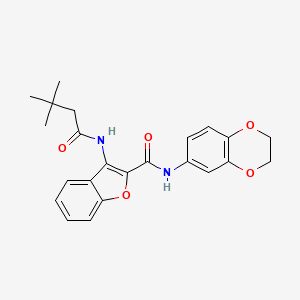
![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)
![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)
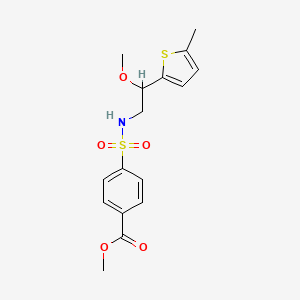
![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)
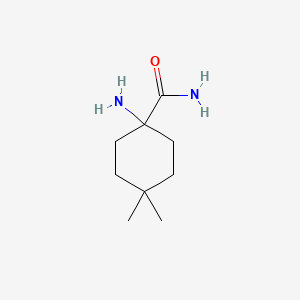
![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)
